2-氯-5-苯基-1H-吡咯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

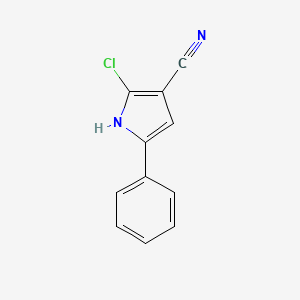

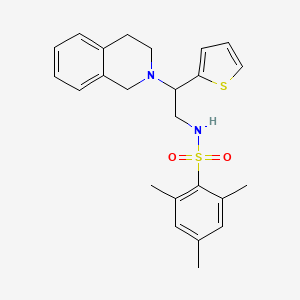

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C11H7ClN2 . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluoro acetophenone can be reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate can then be reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound can then be cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction can be carried out to obtain the final product .

Molecular Structure Analysis

The molecular structure of “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring substituted with a phenyl group at the 5-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position . The InChI code for this compound is 1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H .

Physical And Chemical Properties Analysis

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” has a molecular weight of 202.64 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 202.0297759 g/mol . It has a topological polar surface area of 39.6 Ų .

科学研究应用

药物化学与药物开发

- 潜在应用:

- 沃诺拉赞杂质: 该化合物是沃诺拉赞的杂质,沃诺拉赞是一种质子泵抑制剂,用于治疗酸相关胃肠道疾病。 研究人员可以研究其对药物疗效、代谢和安全性的影响 .

计算化学与分子模拟

总之,2-氯-5-苯基-1H-吡咯-3-腈为跨学科研究提供了激动人心的途径。研究人员可以探索其药用潜力、合成多样性和环境影响。 请记住,要查阅相关文献和实验数据以获取更详细的信息 . 如果您需要更多信息或有任何其他问题,请随时提问! 😊

作用机制

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential mechanism of action in biological systems. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

Biochemical and Physiological Effects

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential biochemical and physiological effects. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

实验室实验的优点和局限性

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It also has a relatively low toxicity and is stable in aqueous solutions. However, 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile also has some limitations for laboratory experiments. It has a relatively low solubility in water and is not very soluble in organic solvents.

未来方向

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. Future research could focus on the development of new synthesis methods for 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile and the study of its potential applications in various biological systems. Additionally, further research could explore the potential therapeutic applications of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, such as its potential use as an anti-cancer agent. Finally, research could also focus on the development of new methods for the detection and quantification of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile in biological systems.

合成方法

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile can be synthesized from 2-chloro-5-phenylpyrrole (C5PP) and carbonitrile (CN). The synthesis method involves a two-step reaction involving the addition of CN to C5PP in an aqueous solution. The first step involves the addition of CN to C5PP to form 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile. The second step involves the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile to form C5PP and CN. The reaction is typically conducted in a basic medium to facilitate the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile.

属性

IUPAC Name |

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMWGQBJAUGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)